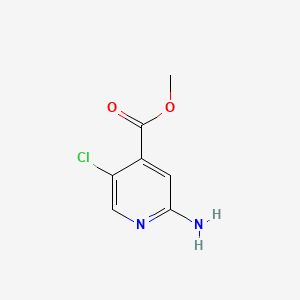

Methyl 2-amino-5-chloropyridine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

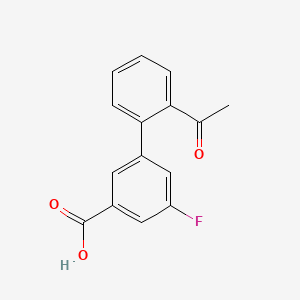

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is a chemical compound composed of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .

Synthesis Analysis

The synthesis of “Methyl 2-chloropyrimidine-4-carboxylate” involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added dropwise. After stirring at room temperature for 2 hours, the mixture is concentrated to an appropriate volume and added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis

“Methyl 2-chloropyridine-4-carboxylate” is a solid substance . It has a molecular weight of 171.58 . The storage temperature is 2-8°C .科学的研究の応用

Synthesis of Derivatives and Intermediates

Methyl 2-amino-5-chloropyridine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. A study by Blyumin et al. (2007) discusses the synthesis of 2-amino-5-halogenpyrimidine-4-carboxylic acids and their derivatives, where this compound could potentially be used as an intermediate (Blyumin, Neunhoeffer, & Volovenko, 2007). Similarly, Pan Qing-cai (2011) reported the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the compound's utility in creating diverse chemical structures (Pan Qing-cai, 2011).

Catalysis and Chemical Transformations

Research by Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a catalytic cascade reaction, highlighting the importance of such compounds in catalytic processes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). This indicates the potential application of this compound in complex organic syntheses.

Role in Antihypertensive Agents

A study by Finch et al. (1978) discussed the synthesis and evaluation of 5-amino-2-pyridinecarboxylic acid derivatives for antihypertensive properties, suggesting the relevance of this compound in medicinal chemistry (Finch, Campbell, Gemenden, & Povalski, 1978).

Safety and Hazards

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions of “Methyl 2-amino-5-chloropyridine-4-carboxylate” are not specified in the search results. Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds , it’s likely that future research will continue to explore its potential applications in these areas.

作用機序

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . The compound’s lipophilicity (Log Po/w) is around 1.01 , which may impact its bioavailability. More detailed pharmacokinetic studies are needed to fully understand the compound’s ADME properties.

特性

IUPAC Name |

methyl 2-amino-5-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBHGUGAXCDOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737191 |

Source

|

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227002-03-0 |

Source

|

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)